molecular formula C13H11NO B1315211 2-Benzoyl-3-methylpyridine CAS No. 27693-44-3

2-Benzoyl-3-methylpyridine

Cat. No.: B1315211
CAS No.: 27693-44-3
M. Wt: 197.23 g/mol
InChI Key: PNFHBTVWEDYLGB-UHFFFAOYSA-N
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Description

2-Benzoyl-3-methylpyridine is a heterocyclic organic compound with the molecular formula C13H11NO. It features a pyridine ring substituted with a benzoyl group at the second position and a methyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of catalysts such as palladium or nickel can facilitate the coupling reactions, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 2-Benzoyl-3-methylpyridine exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In anti-inflammatory applications, the compound modulates the activity of inflammatory mediators and pathways, reducing inflammation and associated symptoms .

Comparison with Similar Compounds

Uniqueness: 2-Benzoyl-3-methylpyridine is unique due to the presence of both the benzoyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

(3-methylpyridin-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-6-5-9-14-12(10)13(15)11-7-3-2-4-8-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFHBTVWEDYLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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